molecular formula C12H16N2O B2631379 1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224377-22-2

1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2631379
CAS No.: 2224377-22-2
M. Wt: 204.273
InChI Key: HAGDGNJJJWYEEH-UHFFFAOYSA-N
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Description

1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features both pyrrole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrole with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of a piperidine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperazin-1-yl)prop-2-en-1-one: Similar structure but lacks the pyrrole ring.

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of a pyrrole ring.

    ®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one: Contains a pyrazolo[3,4-d]pyrimidin-1-yl group.

Uniqueness

1-[4-(1h-Pyrrol-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both pyrrole and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-pyrrol-1-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-9-5-11(6-10-14)13-7-3-4-8-13/h2-4,7-8,11H,1,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDGNJJJWYEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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